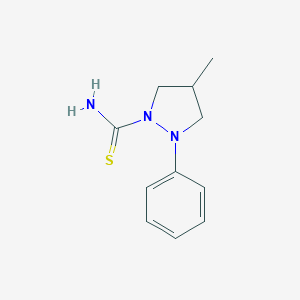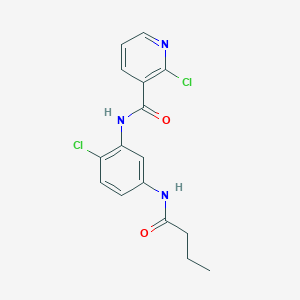
4-Methyl-2-phenylpyrazolidine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-phenylpyrazolidine-1-carbothioamide, also known as MPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTC is a thiosemicarbazone derivative, which is a class of compounds known for their diverse biological activities. The synthesis of MPTC is a relatively simple process, and its unique structure makes it an attractive molecule for further study.
作用机制
The mechanism of action of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is not fully understood, but it is believed to act as a metal chelator by binding to metal ions and preventing their interaction with other molecules. This can lead to a disruption of metal-dependent biological pathways, which can have a variety of effects on cellular function. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death pathway that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. As a metal chelator, this compound can affect the activity of metal-dependent enzymes and proteins, which can have downstream effects on cellular function. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been studied for its potential anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of disease.
实验室实验的优点和局限性
One advantage of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is its relatively simple synthesis method, which makes it accessible to researchers. This compound also has a unique structure that makes it an attractive molecule for further study. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types. Additionally, the metal chelation properties of this compound can be both an advantage and a limitation, as it can affect the activity of metal-dependent enzymes and proteins, but it can also lead to non-specific effects on cellular function.
未来方向
There are many potential future directions for the study of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. This compound has also been studied for its potential use as a contrast agent for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular function. Overall, the unique properties of this compound make it a promising molecule for further study in various fields of scientific research.
合成方法
4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be synthesized using a one-pot reaction between 4-methyl-2-phenylpyrazolidine-1-carbohydrazide and carbon disulfide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the resulting product is purified using column chromatography. The yield of this compound can be optimized by adjusting the reaction conditions, such as the ratio of reactants and the reaction time.
科学研究应用
4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is its use as a metal chelator. This compound has been shown to have a high affinity for metals such as copper, iron, and zinc, which makes it a useful tool for studying metal-dependent enzymes and proteins. This compound has also been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
分子式 |
C11H15N3S |
|---|---|
分子量 |
221.32 g/mol |
IUPAC 名称 |
4-methyl-2-phenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C11H15N3S/c1-9-7-13(14(8-9)11(12)15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,12,15) |
InChI 键 |
KPNKSXFAKMSOKV-UHFFFAOYSA-N |
SMILES |
CC1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
规范 SMILES |
CC1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)




![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)


![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
